molecular formula C13H17NO2 B2876433 Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 2248392-89-2

Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B2876433
CAS No.: 2248392-89-2
M. Wt: 219.284
InChI Key: KYYJKZYTFSTVFX-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves a multi-step process. One common method includes the condensation of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroquinolines .

Scientific Research Applications

Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
  • Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
  • 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester

Uniqueness

Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl ester and the methyl group at specific positions on the tetrahydroquinoline ring can lead to distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-16-13(15)11-7-9(2)12-10(8-11)5-4-6-14-12/h7-8,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYJKZYTFSTVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)C)NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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